Ethyl 2-cyano-3-(2-thioxo-1,2-dihydro-3-pyridinyl)acrylate
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Overview
Description
Ethyl 2-cyano-3-(2-thioxo-1,2-dihydro-3-pyridinyl)acrylate is a heterocyclic compound that features a pyridine ring fused with a thioxo group and an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3-(2-thioxo-1,2-dihydro-3-pyridinyl)acrylate typically involves the reaction of ethyl cyanoacetate with 2-thioxo-1,2-dihydro-3-pyridinecarbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an ethanol solvent. The reaction mixture is refluxed for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-(2-thioxo-1,2-dihydro-3-pyridinyl)acrylate undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Carboxylic acids.
Scientific Research Applications
Ethyl 2-cyano-3-(2-thioxo-1,2-dihydro-3-pyridinyl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: It is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-(2-thioxo-1,2-dihydro-3-pyridinyl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including the disruption of metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-3-(2-oxo-1,2-dihydro-3-pyridinyl)acrylate: Similar structure but with an oxo group instead of a thioxo group.
Methyl 2-cyano-3-(2-thioxo-1,2-dihydro-3-pyridinyl)acrylate: Similar structure but with a methyl ester instead of an ethyl ester.
2-Cyano-3-(2-thioxo-1,2-dihydro-3-pyridinyl)acrylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
This compound is unique due to the presence of both a thioxo group and an acrylate moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-(2-sulfanylidene-1H-pyridin-3-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-2-15-11(14)9(7-12)6-8-4-3-5-13-10(8)16/h3-6H,2H2,1H3,(H,13,16)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZVSPQSODMIIL-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CNC1=S)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=CNC1=S)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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